molecular formula C25H21FN2O3S B2610065 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1798046-45-3

2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2610065
CAS No.: 1798046-45-3
M. Wt: 448.51
InChI Key: JEYWDFDZQGSDPA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

    Coupling with the Dimethoxyphenyl Group: The dimethoxyphenyl group can be coupled to the thiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and quinones.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-iodophenyl)thiazol-4-yl)phenyl)acetamide

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S/c1-30-22-12-11-16(13-23(22)31-2)14-24(29)27-20-10-6-4-8-18(20)21-15-32-25(28-21)17-7-3-5-9-19(17)26/h3-13,15H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYWDFDZQGSDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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